Honyucitrin

Übersicht

Beschreibung

Honyucitrin is a flavonoid compound primarily found in citrus fruits, particularly oranges. It is known for its yellow crystalline appearance and is soluble in water and some organic solvents. This compound exhibits various biological activities, including antioxidant and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Honyucitrin can be synthesized through several methods. One common approach involves the extraction and isolation from citrus fruits. The extraction process typically includes steps such as solvent extraction, filtration, and purification through crystallization .

Industrial Production Methods: In an industrial setting, this compound is often produced by extracting it from citrus fruit peels using solvents like ethanol or methanol. The extract is then subjected to processes like vacuum distillation and crystallization to obtain pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Honyucitrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Honyucitrin has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for potential therapeutic effects, including anti-cancer and cardioprotective activities.

Industry: Utilized in the food and cosmetic industries for its antioxidant properties

Wirkmechanismus

Honyucitrin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival .

Vergleich Mit ähnlichen Verbindungen

Quercetin: Another flavonoid with similar antioxidant properties.

Naringenin: Found in citrus fruits, known for its anti-inflammatory effects.

Hesperidin: A flavonoid glycoside with antioxidant and anti-inflammatory activities

Uniqueness of Honyucitrin: this compound is unique due to its specific structure, which includes multiple hydroxyl groups and prenylated side chains. This structure contributes to its distinct biological activities and solubility properties .

Biologische Aktivität

Honyucitrin, a flavonoid compound derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, focusing on its antioxidant, cytotoxic, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Composition and Structure

This compound is characterized by its molecular formula and belongs to the flavonoid class of compounds. Its structure includes multiple hydroxyl groups that contribute to its biological activity, particularly in antioxidant mechanisms.

Antioxidant Activity

Antioxidant activity is one of the most studied properties of this compound. Various assays have demonstrated its capacity to scavenge free radicals and reduce oxidative stress.

Antioxidant Assays Overview

The antioxidant potential of this compound was evaluated using several methods, including:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : Measures the ability to scavenge free radicals.

- ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : Evaluates radical cation scavenging ability.

- FRAP (Ferric Reducing Antioxidant Power) : Assesses the reducing power of antioxidants.

- CUPRAC (Cupric Ion Reducing Antioxidant Capacity) : Another measure of reducing power.

Results from Antioxidant Assays

| Extract Type | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | DPPH (mg TE/g extract) | ABTS (mg TE/g extract) | FRAP (mg TE/g extract) | CUPRAC (mg TE/g extract) |

|---|---|---|---|---|---|---|

| Aerial-Methanol | 37.69 | 83.0 | 50.04 | 94.05 | 64.23 | 139.96 |

| Root-Methanol | 28.35 | 21.76 | 41.25 | 41.25 | 64.23 | 107.62 |

These results indicate that this compound exhibits significant antioxidant activity, particularly in the aerial-methanol extracts which showed higher values across multiple assays .

Cytotoxic Activity

Cytotoxicity studies have been conducted to evaluate the potential of this compound as an anti-cancer agent. The compound was tested against various cancer cell lines, including:

- MCF-7 : A breast cancer cell line.

- MDA-MB-231 : Another breast cancer cell line known for its aggressive nature.

Findings from Cytotoxicity Studies

The cytotoxic effects were assessed using standard assays that measure cell viability and proliferation rates. This compound demonstrated a dose-dependent cytotoxic effect on both MCF-7 and MDA-MB-231 cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition Activity

In addition to its antioxidant and cytotoxic properties, this compound has shown promise in enzyme inhibition, which is crucial for managing various metabolic disorders.

Enzyme Inhibition Assays

The following enzymes were targeted in inhibition studies:

- Cholinesterases (AChE and BChE) : Important for neurotransmitter regulation.

- α-glucosidase : Involved in carbohydrate metabolism.

- Tyrosinase : Related to melanin production and skin pigmentation.

Results from Enzyme Inhibition Assays

| Enzyme | Inhibition Potential (mg equivalent/g extract) |

|---|---|

| AChE | 4.01 |

| BChE | 4.28 |

| α-glucosidase | 1.92 |

These results suggest that this compound could be beneficial in treating conditions like Alzheimer’s disease and diabetes due to its inhibitory effects on these enzymes .

Case Studies

In a recent study published in Frontiers in Plant Science, researchers highlighted the multifaceted biological activities of this compound, emphasizing its role as a natural antioxidant and potential therapeutic agent against cancer . Another study focused on the phytochemical analysis of extracts containing this compound, confirming its significant bioactivity through various assays .

Eigenschaften

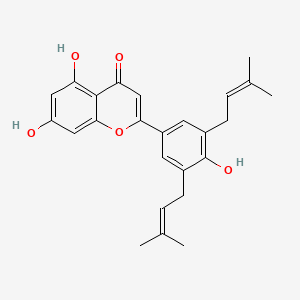

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-16-9-18(10-17(25(16)29)8-6-15(3)4)22-13-21(28)24-20(27)11-19(26)12-23(24)30-22/h5-6,9-13,26-27,29H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFKPAVSYGZVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601126554 | |

| Record name | 5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601126554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Honyucitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114542-44-8 | |

| Record name | 5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114542-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Honyucitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114542448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601126554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HONYUCITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YC2S8ZYT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Honyucitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199.5 - 201 °C | |

| Record name | Honyucitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.